7-Dehydrocholesterol benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-15,23-24,27,29-31H,9-11,16-22H2,1-5H3/t24-,27+,29-,30+,31+,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOQNBAZWVTKFK-BVBBTSNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883661 | |
| Record name | Cholesta-5,7-dien-3-ol, benzoate, (3.beta.)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182-06-5 | |
| Record name | 7-Dehydrocholesterol benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1182-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Dehydrocholesterol benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Dehydrocholesterol benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholesta-5,7-dien-3-ol, benzoate, (3.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholesta-5,7-dien-3-ol, benzoate, (3.beta.)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholesta-5,7-dien-3-β-yl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-DEHYDROCHOLESTEROL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHY886542N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 7 Dehydrocholesterol Benzoate
Chemoenzymatic and Chemical Synthesis Approaches for 7-Dehydrocholesterol (B119134) Benzoate (B1203000) Intermediates
The synthesis of 7-dehydrocholesterol benzoate, a key intermediate in the production of vitamin D3, relies on various chemical and chemoenzymatic strategies. These methods focus on the efficient introduction of the C7-C8 double bond in the cholesterol backbone.
Allylic Oxidation Strategies for Cholesterol Derivatives
Allylic oxidation of cholesterol derivatives is a foundational step in many synthetic routes to 7-dehydrocholesterol. This process introduces a functional group at the C7 position, which can then be eliminated to form the desired 5,7-diene system.
One common approach involves the use of chromium trioxide to oxidize cholesterol at the allylic position. google.com This can be followed by reduction with sodium borohydride (B1222165) to yield 7-hydroxycholesterol. google.com Electrochemical methods have also been explored for the allylic acetoxylation of cholesterol, leading to 7α- and 7β-acetoxycholesterol. researchgate.net Another strategy employs the Kharasch-Sosnovsky reaction, using copper catalysts for the allylic esterification of sterols. researchgate.net For instance, the use of CuBr and tert-butyl peroxybenzoate allows for the direct C-H allylic benzoyloxylation of pregnenolone-3-acetate. researchgate.net
The efficiency and stereoselectivity of these oxidation reactions are crucial. For example, the oxidation of 24-methylene-cholesteryl acetate (B1210297) can selectively yield 24-methylene-7-keto-cholesteryl acetate without significant side reactions at the Δ24(28) double bond. researchgate.net
Bromination and Dehydrobromination Reaction Pathways
A widely utilized method for synthesizing this compound involves the allylic bromination of a cholesterol ester followed by dehydrobromination. google.comjcsp.org.pk Cholesteryl benzoate is often used as the starting material to protect the 3-hydroxyl group. jcsp.org.pkgoogle.com
The bromination is typically carried out using a brominating agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a radical initiator such as dibenzoyl peroxide. google.comjcsp.org.pk This reaction yields 7-bromocholesteryl benzoate. jcsp.org.pk The subsequent dehydrobromination is a critical step, and various bases and solvents have been investigated to optimize the yield of 7-dehydrocholesteryl benzoate and minimize the formation of byproducts like 4,6-cholestadienyl benzoate. google.comjcsp.org.pk The use of 2,4,6-collidine in a high-boiling solvent like ethyl benzoate has been shown to be effective, leading to the crystallization of nearly pure 7-dehydrocholesteryl benzoate. jcsp.org.pk
The stereochemistry of the 7-bromo intermediate can influence the elimination reaction. The 7α-bromo epimer is generally preferred for the dehydrobromination step. researchgate.net
| Reagent/Condition | Product | Yield (%) | Reference |
| 1,3-dibromo-5,5-dimethylhydantoin, dibenzoyl peroxide | 7-Bromocholesteryl benzoate | - | jcsp.org.pk |
| 2,4,6-Collidine, ethyl benzoate | 7-Dehydrocholesteryl benzoate | 58 | jcsp.org.pk |
| 2,6-Lutidine, ethyl benzoate | 7-Dehydrocholesteryl benzoate | 46 | jcsp.org.pk |
| Quinaldine, ethyl benzoate | 7-Dehydrocholesteryl benzoate | 37 | jcsp.org.pk |
Hydrazone Reaction and Dehydrazonization Processes
An alternative to the bromination-dehydrobromination route is the oxidation-reduction method involving a hydrazone intermediate. google.com This process begins with the oxidation of the 7-position of a protected cholesterol derivative to a ketone. google.comgoogle.com The resulting 7-keto sterol is then reacted with an aryl sulfonylhydrazide to form a 7-aryl sulfonylhydrazone-3-cholesterol ester. google.com
The final step is a dehydrozonation (or dehydrazonization) reaction, which eliminates the hydrazone group to generate the 7-dehydrocholesterol ester. google.com This method is considered to have advantages such as simpler post-treatment, higher yields, and being more environmentally friendly compared to the bromination route. google.com The addition of a phenol (B47542) free radical trapping agent during the dehydrozonation can further improve the yield and purity of the final product by inhibiting the formation of aromatized impurities. google.com
Molybdenum-Catalyzed Elimination Reactions in Sterol Synthesis
Molybdenum-based catalysts have been investigated for their ability to facilitate elimination reactions in sterol synthesis. Specifically, hexacarbonyl molybdenum has been used to catalyze the elimination of allylic acetates to form homoannular dienes. researchgate.net This methodology has been applied to the synthesis of 7-dehydrocholesterol-3-acetate from 7-acetoxycholesterol-3-acetate. researchgate.netresearchgate.net
The efficiency of the hexacarbonyl molybdenum-catalyzed elimination is influenced by reaction temperature, with moderate temperatures generally providing higher yields. researchgate.netresearchgate.net The presence of O,N-bis(trimethylsilyl)acetamide in the reaction medium has been shown to improve the efficiency of this reaction. researchgate.netresearchgate.net Molybdenum-dependent enzymes, specifically steroid C25 dehydrogenases, have also been studied for their role in the oxygen-independent hydroxylation of steroids, demonstrating the potential of chemoenzymatic approaches in sterol transformations. nih.govd-nb.info
Stereoselective Synthesis of this compound and its Analogs
The stereochemistry of the substituents on the steroid nucleus is critical for the biological activity of vitamin D and its precursors. Therefore, stereoselective synthesis of this compound and its analogs is of significant interest.
In the bromination-dehydrobromination pathway, the stereochemistry at C7 of the bromo-intermediate is important. The finding that 7α-bromocholesteryl benzoate can undergo selective β-epoxidation has been utilized in the synthesis of specific stereoisomers of 7-dehydrocholesterol oxides. researchgate.net
The reduction of a 7-keto steroid intermediate offers another point for stereochemical control. For example, the reduction of a 7-ketone with lithium tri-sec-butylborohydride can stereoselectively yield the 7α-hydroxy group, while reduction with sodium borohydride primarily gives the 7β-hydroxy epimer. researchgate.net This allows for the synthesis of specific diastereomers of 7-hydroxylated sterols, which can then be converted to the corresponding 7-dehydro derivatives.
Conversion of this compound to 7-Dehydrocholesterol via Saponification
The final step in the synthesis of 7-dehydrocholesterol from its benzoate ester is the removal of the benzoate protecting group at the 3-hydroxyl position. This is typically achieved through saponification, which is a hydrolysis reaction carried out under basic conditions. jcsp.org.pkgoogle.com
| Starting Material | Reagents | Product | Reaction Time | Temperature | Reference |
| 7-Dehydrocholesteryl benzoate | 5% Methanolic potassium hydroxide | 7-Dehydrocholesterol | 1 hour | Reflux | jcsp.org.pk |
| 7-Dehydrocholesteryl benzoate | Potassium hydroxide, ethanol (B145695) | 7-Dehydrocholesterol | 4 hours | 60°C | google.com |
Acid-Catalyzed Isomerization Reactions of this compound and Related Cholestadienes
The acid-catalyzed isomerization of this compound (7-DHCB) and related cholestadiene systems represents a significant area of investigation in steroid chemistry. These reactions are crucial for the synthesis of various sterol isomers and for understanding the potential metabolic pathways of vitamin D precursors.
Early studies of the acid-catalyzed isomerization of 7-DHCB, typically using reagents like dry hydrogen chloride in chloroform, reported the formation of cholesta-8,14-dien-3β-ol benzoate as the primary product. However, more detailed investigations have revised this mechanism. acs.org It has been demonstrated that the treatment of 7-DHCB with a mixture of acetic acid and sulfuric acid does not yield the previously reported product. Instead, the reaction proceeds through a series of intermediates to form a complex mixture of isomers. acs.org
A key finding is that the initial product of the acid-catalyzed isomerization of 7-DHCB is not the Δ⁸(¹⁴) isomer but rather a mixture of cholesta-7,14-dien-3β-ol benzoate and other diene isomers. acs.org The reaction mechanism involves protonation of the Δ⁵ or Δ⁷ double bond, leading to the formation of a carbocation intermediate. This intermediate can then undergo a series of rearrangements, including hydride and methyl shifts, to yield a thermodynamically more stable mixture of dienes. researchgate.net
The relative stabilities of various cholestadiene isomers have been calculated using molecular mechanics and semi-empirical methods, providing a theoretical framework for understanding the product distribution in these acid-catalyzed rearrangements. researchgate.net These calculations have shown that spirosteradienes are among the most stable isomers and are considered the end products of these reaction pathways. researchgate.net
Improved synthetic procedures have been developed to control the isomerization of 7-DHCB and to selectively synthesize specific cholestadiene isomers. The choice of acid catalyst, solvent, and reaction temperature significantly influences the product distribution. acs.org
For instance, treatment of 7-DHCB with p-toluenesulfonic acid in acetic acid at elevated temperatures leads to the formation of a mixture of cholestadienes. researchgate.net The composition of this mixture changes over time, reflecting the progression towards a thermodynamic equilibrium. The final product mixture is often complex, containing various isomers with double bonds in different positions within the sterol ring system.
The following table summarizes the typical products obtained from the acid-catalyzed isomerization of cholesta-3,5-diene, a related cholestadiene, which provides insights into the potential isomerization products of 7-DHCB under similar conditions. researchgate.net
| Intermediate/Product | Structure | Relative Stability (Computational) |
| Cholesta-3,5-diene | Δ³,⁵-diene | Starting Material |
| Cholesta-2,4-diene | Δ²,⁴-diene | Intermediate |
| Cholesta-2,5-diene | Δ²,⁵-diene | Intermediate |
| Cholesta-3,5-diene | Δ³,⁵-diene | Intermediate |
| Spiro[cholest-4-ene-4,1'-cyclopentane] | Spirosteradiene | High |
| Spiro[cholest-5-ene-5,1'-cyclopentane] | Spirosteradiene | High |
This table is illustrative of the types of isomers formed during acid-catalyzed rearrangement of cholestadienes, based on studies of related compounds.
Design and Synthesis of this compound-Derived Molecular Probes for Biochemical Investigations
The structural similarity of 7-dehydrocholesterol to cholesterol makes its derivatives, including the benzoate ester, excellent starting materials for the synthesis of molecular probes. These probes are designed to study intracellular cholesterol transport, membrane dynamics, and the function of sterol-binding proteins. acs.orgnih.gov
A significant area of development is the creation of intrinsically fluorescent sterol analogs. By extending the conjugated double bond system of the sterol nucleus, it is possible to generate molecules that fluoresce, allowing for their visualization in living cells using fluorescence microscopy. acs.orgnih.govbiorxiv.org
A common strategy involves the dehydrogenation of 7-dehydrocholesterol derivatives to introduce additional double bonds. acs.orgnih.govbiorxiv.org For example, treatment of 7-dehydrocholesterol acetate (a closely related compound to the benzoate) with mercury(II) acetate can introduce a third double bond, leading to the formation of cholestatrienol acetate. acs.orgnih.gov Further chemical modifications can then be performed to enhance the photophysical properties of these probes.
The synthesis of a novel fluorescent sterol probe starting from 7-dehydrocholesterol is outlined below. This process involves protection of the hydroxyl group, dehydrogenation, and subsequent modifications. acs.orgnih.govbiorxiv.org
| Step | Reaction | Reagents | Product |
| 1 | Protection of 3β-hydroxyl group | Acetic anhydride (B1165640) | 7-Dehydrocholesterol acetate |
| 2 | Dehydrogenation | Mercury(II) acetate | Cholestatrienol acetate |
| 3 | Further Oxidation/Dehydrogenation | Swern oxidation | Keto-derivative with extended conjugation |
| 4 | Reduction (optional) | Luche reduction | Hydroxy-derivative with extended conjugation |
These synthesized probes, which can be derivatives of this compound by starting with the benzoate ester or by subsequent benzoylation, exhibit red-shifted emission spectra compared to earlier fluorescent sterols like dehydroergosterol (B162513) (DHE). acs.orgbiorxiv.org This property is highly advantageous as it allows for imaging with conventional microscopes and reduces cellular autofluorescence interference. acs.orgbiorxiv.org
Derivatives of 7-dehydrocholesterol can also be synthesized to act as probes for specific enzymes involved in cholesterol metabolism. By introducing specific functional groups, such as fluorine or methoxy (B1213986) groups, into the sterol structure, it is possible to create molecules that act as inhibitors or substrates for enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) and cholesterol 7α-hydroxylase. nih.gov
For example, the synthesis of 6-fluoro-5-cholesten-3β-ol and 7-methoxy-5-cholesten-3β-ol from cholesterol precursors demonstrates how modifications to the B-ring can modulate enzyme activity. nih.gov While not directly derived from this compound in these specific examples, the principles can be applied to create probes from this starting material to investigate the structural requirements for enzyme-substrate interactions. The design of these probes often relies on creating minimal structural perturbations to the native sterol structure to ensure they are recognized by the biological machinery. nih.gov
The development of these molecular probes, derived from the versatile scaffold of 7-dehydrocholesterol and its esters, provides powerful tools for dissecting the complex processes of sterol biochemistry and cellular biology.
Biochemical Pathways and Enzymatic Transformations Involving 7 Dehydrocholesterol and Its Derivatives
Integration of 7-Dehydrocholesterol (B119134) in the Cholesterol Biosynthesis Pathway
7-Dehydrocholesterol (7-DHC) is a crucial intermediate in the Kandutsch-Russell pathway, the primary route for cholesterol synthesis in mammals. This pathway involves a series of enzymatic reactions that convert lanosterol (B1674476) to cholesterol. The final step of this pathway is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). nih.govwikipedia.org
7-Dehydrocholesterol Reductase (DHCR7) Activity and Regulation
DHCR7 is an integral membrane protein located in the endoplasmic reticulum. wikipedia.org It catalyzes the reduction of the C7-C8 double bond in the B-ring of 7-DHC to produce cholesterol. nih.govwikipedia.org The activity of DHCR7 is essential for maintaining appropriate cholesterol levels, and its dysfunction leads to the accumulation of 7-DHC, a hallmark of Smith-Lemli-Opitz syndrome (SLOS), a severe developmental disorder. nih.gov
The regulation of DHCR7 activity is complex and occurs at multiple levels, including transcriptional and post-translational modifications. Gene expression of DHCR7 is controlled by the sterol regulatory element-binding protein (SREBP) pathway, a key regulator of cholesterol homeostasis. uky.eduresearchgate.net
Post-Translational Regulation of DHCR7 and Cholesterol Feedback Mechanisms
Beyond transcriptional control, DHCR7 activity is also modulated by post-translational modifications, primarily phosphorylation and ubiquitination. nih.gov Phosphorylation has been shown to influence DHCR7 activity, with studies indicating that both AMP-activated protein kinase (AMPK) and protein kinase A (PKA) can affect its function. nih.gov Specifically, inhibition of these kinases leads to a decrease in DHCR7 activity. nih.gov
A critical aspect of cholesterol homeostasis is end-product feedback inhibition. High levels of cholesterol accelerate the degradation of DHCR7 through the proteasomal pathway. nih.govnih.gov This cholesterol-mediated degradation serves as a switch, reducing cholesterol synthesis and leading to an accumulation of its precursor, 7-DHC. nih.gov This, in turn, can increase the substrate available for vitamin D synthesis. nih.gov Vitamin D itself has also been shown to promote the degradation of DHCR7 in keratinocytes, the primary site of vitamin D production. nih.gov
Alternative Terminal Enzymes in Cholesterol Synthesis and Redundancy Considerations
While the Kandutsch-Russell pathway culminating in DHCR7 activity is a major route for cholesterol production, an alternative pathway, the Bloch pathway, also exists. The terminal enzyme in the Bloch pathway is 24-dehydrocholesterol reductase (DHCR24). nih.gov Although both pathways are utilized, there appears to be a degree of redundancy and interaction between them. nih.govnih.gov Evidence suggests that DHCR7 and DHCR24 can physically and functionally interact. nih.govnih.gov However, unlike DHCR7, DHCR24 protein levels are not significantly decreased by high sterol levels, indicating different regulatory mechanisms. nih.gov The preferential use of the Kandutsch-Russell pathway in certain tissues, such as the epidermis, highlights the importance of DHCR7 in specific cellular contexts. uky.edu
Enzymatic Conversion of 7-Dehydrocholesterol to Steroidal 5,7-Dienes
Recent research has unveiled a novel steroidogenic pathway where 7-DHC can be converted into steroidal 5,7-dienes, which are precursors to a new class of vitamin D3-like molecules. nih.gov This pathway involves enzymes traditionally associated with the synthesis of steroid hormones.
Cytochrome P450 Side-Chain Cleavage Enzyme (P450scc) Activity on 7-Dehydrocholesterol
The cytochrome P450 side-chain cleavage enzyme (P450scc), encoded by the CYP11A1 gene, is a mitochondrial enzyme that classically initiates steroidogenesis by converting cholesterol to pregnenolone. nih.govwikipedia.org However, studies have demonstrated that P450scc can also efficiently utilize 7-DHC as a substrate. nih.govnih.gov In fact, research indicates that 7-DHC is a better substrate for human P450scc than cholesterol. nih.gov
The action of P450scc on 7-DHC results in the cleavage of its side chain to produce 7-dehydropregnenolone (7-DHP). nih.gov This reaction has been confirmed in various tissues, including the placenta and adrenal glands, and the identity of 7-DHP has been verified through multiple analytical techniques. nih.gov The kinetics of this conversion are comparable to those of cholesterol conversion to pregnenolone. nih.gov
Sequential Hydroxylation Pathways of 7-Dehydrocholesterol by Steroidogenic Enzymes
The conversion of 7-DHC to 7-DHP by P450scc proceeds through a sequential hydroxylation process, mirroring the mechanism for cholesterol. The reaction involves two successive hydroxylations at positions 22 and 20 of the 7-DHC side chain, forming 22-hydroxy-7-DHC and 20,22-dihydroxy-7-DHC as intermediates. nih.gov Following these hydroxylations, the side chain is cleaved to yield 7-DHP. nih.gov
Once formed, 7-DHP can be further metabolized by other steroidogenic enzymes. For instance, in pig adrenal glands, 7-DHP can be converted to 17-hydroxy-7-DHP. nih.gov Additionally, 7-DHP can be a substrate for 3β-hydroxysteroid dehydrogenase (3β-HSD), leading to the formation of pregna-4,7-diene-3,20-dione (B91339) (7-dehydroprogesterone). nih.gov This indicates that 7-DHP can enter the classical Δ⁴ steroidogenic pathway. nih.gov These steroidal 5,7-dienes can then potentially be converted to novel, biologically active vitamin D3 derivatives upon exposure to UVB radiation in the skin. nih.govnih.gov
Transport Mechanisms of 7-Dehydrocholesterol and Intermediates via StAR Protein
The Steroidogenic Acute Regulatory (StAR) protein, officially known as STARD1, is a crucial transport protein that governs the rate-limiting step in the synthesis of steroid hormones: the movement of cholesterol from the outer to the inner mitochondrial membrane. nih.govwikipedia.org At the inner membrane, the enzyme cytochrome P450 side-chain cleavage (P450scc) converts cholesterol into pregnenolone, the precursor to all other steroid hormones. nih.gov While cholesterol is its primary substrate, evidence suggests that StAR can also transport other sterols, including 7-dehydrocholesterol (7-DHC).
The StAR protein family is characterized by a conserved StAR-related lipid transfer (START) domain, which forms a hydrophobic pocket capable of binding a single sterol molecule. wikipedia.orgcapes.gov.br This structure allows for high selectivity for cholesterol and structurally similar sterols. nih.gov Research has demonstrated that in human skin, the P450scc enzyme system can utilize 7-DHC as a substrate to produce 7-dehydropregnenolone (7-DHP). nih.govnih.gov This conversion was shown to be facilitated by the StAR protein in experiments using mitochondria from human placenta. nih.gov
The precise mechanism by which StAR facilitates this transport across the aqueous space between the mitochondrial membranes is still under investigation. Hypotheses include StAR acting as a shuttle, creating a channel for cholesterol, or promoting contact sites between the two mitochondrial membranes. wikipedia.org Regardless of the exact mechanism, the ability of StAR to handle substrates like 7-DHC points to its broader role in sterol trafficking within steroidogenic tissues. nih.gov
Under conditions of oxidative stress, the role of StAR-mediated transport can become detrimental. Studies have shown that StarD4, another StAR family protein, can accelerate the transfer of peroxidized cholesterol, such as 7α-hydroperoxycholesterol, to mitochondria. nih.gov This inappropriate trafficking of oxidized sterols can lead to mitochondrial damage and dysfunction, a finding with significant implications for steroidogenic tissues under oxidative stress. nih.gov
Oxysterol Formation from 7-Dehydrocholesterol: Enzymatic and Non-Enzymatic Oxidation Mechanisms
7-Dehydrocholesterol is exceptionally susceptible to oxidation, being over 200 times more labile than cholesterol. nih.govarvojournals.org This high reactivity leads to the formation of a diverse array of oxidation products known as oxysterols, through both enzymatic and non-enzymatic pathways. nih.govnih.gov The accumulation of 7-DHC, as seen in genetic disorders like Smith-Lemli-Opitz Syndrome (SLOS), results in a significant increase in these oxysterols, which are implicated in the pathophysiology of the disease. arvojournals.orgnih.gov
Non-Enzymatic Oxidation:
The majority of 7-DHC-derived oxysterols are formed through non-enzymatic, free-radical-mediated oxidation (autoxidation). nih.govnih.gov This process is initiated by the abstraction of a hydrogen atom, typically from the C-9 or C-14 position, forming a pentadienyl radical intermediate. nih.gov This is followed by a cascade of reactions including oxygen addition and radical cyclization, producing a variety of oxysterols. nih.gov Over a dozen such primary oxysterols have been identified from the autoxidation of 7-DHC in solution. nih.gov In biological systems, these primary oxysterols are often further metabolized into more stable products. nih.govresearchgate.net
Enzymatic Oxidation:
While non-enzymatic pathways are prominent, enzymatic processes also contribute to the formation of specific oxysterols from 7-DHC. For instance, 7-ketocholesterol (B24107) can be generated enzymatically from 7-DHC. nih.gov Furthermore, the metabolism of primary oxysterols formed via autoxidation can involve enzymes. For example, 7-DHC-5α,6α-epoxide, a primary oxidation product, can be converted to 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) via the intermediate 7-cholesten-3β,5α,6β-triol in a process that may involve epoxide hydrolase enzymes. nih.govpnas.org
The oxysterols derived from 7-DHC are not inert; they possess a range of biological activities, including cytotoxicity and the ability to modulate gene expression related to cell growth and lipid biosynthesis. nih.govnih.gov The specific profile of oxysterols found in cells and tissues can differ from that produced by simple autoxidation in a solution, highlighting the role of cellular metabolism in transforming these compounds. nih.gov
Table 1: Selected Oxysterols Derived from 7-Dehydrocholesterol Oxidation
This table presents a selection of oxysterols that have been identified as products of 7-DHC oxidation in various studies.
| Oxysterol Name | Formation Pathway | Reference |
| 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | Enzymatic metabolism of a primary oxysterol | nih.govpnas.org |
| 7-Ketocholesterol | Non-enzymatic and Enzymatic | arvojournals.orgnih.gov |
| 4α-hydroxy-7-DHC | Non-enzymatic | arvojournals.orgresearchgate.net |
| 4β-hydroxy-7-DHC | Non-enzymatic | arvojournals.orgresearchgate.net |
| 7-DHC-5α,6α-epoxide | Non-enzymatic (Primary) | nih.gov |
| 7-cholesten-3β,5α,6β-triol | Metabolic Intermediate | nih.gov |
| 5α,9α-epidioxycholest-7-en-3β,6α-diol | Non-enzymatic | pnas.org |
Photochemical Transformations of 7 Dehydrocholesterol Benzoate in Vitamin D System Research
Photoconversion of 7-Dehydrocholesterol (B119134) to Previtamin D3 and Vitamin D3
The cornerstone of vitamin D synthesis is the photochemical conversion of 7-dehydrocholesterol (7-DHC) into previtamin D3. ijariie.comwikipedia.org This reaction is triggered by the absorption of UVB radiation, which leads to the opening of the B-ring of the 7-DHC molecule. nih.gov Following this initial photochemical step, a thermal isomerization process converts previtamin D3 into the more stable vitamin D3 (cholecalciferol). nih.govreactome.org This entire process occurs primarily in the epidermal layers of the skin. wikipedia.orglibretexts.org
Wavelength-Specific Ultraviolet Irradiation Studies and Action Spectra
The efficiency of the conversion of 7-DHC to previtamin D3 is highly dependent on the wavelength of the UV radiation. Scientific studies have established that 7-DHC most effectively absorbs UV light at wavelengths between 295 and 300 nm. wikipedia.org Research has shown that UVB radiation, specifically in the range of 270 nm to 300 nm, is responsible for this photochemical reaction. chegg.com
To determine the optimal conditions for this conversion, researchers have conducted experiments using different UV wavelengths. For instance, a study comparing the irradiation of a 7-DHC solution at 254 nm (UVC) and 312 nm (UVB) found that 312 nm was more efficient in producing vitamin D3. nih.gov Another study demonstrated that irradiation at 297 nm resulted in approximately 18-fold higher levels of calcitriol (B1668218) (the active form of vitamin D3) compared to irradiation at 310 nm. nih.gov The action spectrum for previtamin D3 formation from 7-DHC peaks at around 275 nm and ceases above 330 nm. researchgate.net
Table 1: Wavelength-Specific Conversion of 7-DHC
| Wavelength (nm) | Relative Efficiency of Vitamin D3 Production | Reference |
|---|---|---|
| 254 | Lower | nih.gov |
| 297 | High | nih.gov |
| 310 | Low | nih.gov |
| 312 | Higher | nih.gov |
Photorearrangement Mechanisms and Photoisomer Formation (e.g., Tachysterol (B196371), Lumisterol)
During prolonged exposure to UV radiation, previtamin D3 can undergo further photochemical reactions, leading to the formation of biologically inert photoisomers, primarily lumisterol (B196343) and tachysterol. nih.govnih.gov The formation of these byproducts limits the accumulation of previtamin D3 to about 10-15% of the original 7-DHC content. nih.gov
The distribution of these photoisomers can be influenced by the reaction environment. For example, in liposomes, the relative amounts of 7-DHC and lumisterol are higher, while the formation of tachysterol is reduced compared to when the reaction is carried out in organic solvents like hexane. nih.gov The formation of tachysterol is favored in organic solvents due to Z to E isomerization of the previtamin. nih.gov The accumulation of tachysterol, which has a high absorption coefficient, is more significant under short-wavelength irradiation. researchgate.net
Table 2: Photoisomers of Previtamin D3
| Photoisomer | Formation Conditions | Biological Activity | Reference |
|---|---|---|---|
| Lumisterol | Prolonged UV exposure | Inert | nih.govnih.gov |
| Tachysterol | Prolonged UV exposure, favored in organic solvents | Inert | nih.govnih.gov |
Thermal Isomerization of Previtamin D3 to Vitamin D3
Once formed, the thermally labile previtamin D3 undergoes a temperature-dependent isomerization to form vitamin D3. nih.govreactome.org This is a reversible intramolecular process that occurs over a period of about three days. nih.govoup.com This thermal rearrangement is a concerted process involving the transfer of a hydrogen atom. nih.gov
The rate of this isomerization can be influenced by the microenvironment. For instance, studies have shown that the rate of isomerization is significantly increased in the presence of β-cyclodextrin. nih.govcapes.gov.br In this environment, the forward and reverse rate constants for the isomerization were found to be over 40 and 600 times faster, respectively, compared to in n-hexane at 5°C. nih.govcapes.gov.br Furthermore, the isomerization process becomes endothermic when complexed with β-cyclodextrin, in contrast to being exothermic in other media. nih.govcapes.gov.br
Continuous-Flow Photochemical Synthesis of Vitamin D3 Analogues from 7-Dehydrocholesterol Derivatives
Continuous-flow chemistry has emerged as a powerful tool for the synthesis of vitamin D3 and its analogues, offering advantages over traditional batch processes. nih.gov This methodology allows for better control over reaction parameters, leading to improved yields and selectivity. researchgate.net
An efficient two-stage continuous-flow synthesis of activated vitamin D3 (1α,25-(OH)2-vitamin D3) and its analogues has been developed. rsc.org This method utilizes a high-pressure mercury lamp as a light source and does not require intermediate purification steps. researchgate.netrsc.org In one reported continuous-flow process, a mixture of 7-DHC analogues is first irradiated to form a mixture of vitamin D3 analogues, which is then further irradiated in a second step. acs.orgnih.gov This approach has achieved isolated yields of vitamin D3 of up to 32%. researchgate.net The use of microreactors in continuous-flow systems allows for operation at high temperatures and pressures, which can significantly reduce reaction times. acs.orgnih.gov For example, a microflow system has been shown to achieve a 42% conversion of 7-DHC in less than one minute. acs.orgnih.gov
Optimization Strategies for Cutaneous Vitamin D Formation in Research Contexts
Optimizing cutaneous vitamin D synthesis involves balancing the beneficial effects of UVB exposure with the risk of erythema (sunburn). plos.orgnih.gov Research has focused on developing strategies to maximize the production of previtamin D3 while minimizing skin damage. nih.gov
One approach involves the development of optimized sunscreens. plos.orgnih.gov These sunscreens are designed to have a high ratio of effective radiation dose for previtamin D formation (EVD) to the effective radiation dose for erythema (Eer). plos.orgnih.gov By carefully selecting UV filters, it is possible to create sunscreens that allow for significant previtamin D production with a given level of sun protection. plos.orgnih.gov In vitro experiments have shown that an experimental sunscreen optimized for previtamin D production can significantly increase the conversion of 7-DHC to previtamin D compared to a commercial sunscreen with the same SPF. plos.orgnih.gov
Another aspect of optimization involves understanding the factors that influence vitamin D synthesis in the skin, such as latitude, season, and time of day. nih.gov Research has modeled the amount of sun exposure needed to achieve optimal vitamin D levels, suggesting that for many individuals in mid-latitudes, sufficient vitamin D can only be synthesized for a few months of the year. alliedacademies.org
Photochemical Generation of 7-Dehydrocholesterol-Derived Oxysterols
The photochemical transformation of 7-dehydrocholesterol (7-DHC) and its derivatives is a pivotal area of research, primarily known for the cutaneous synthesis of previtamin D3 upon exposure to ultraviolet (UV) radiation. reactome.orgnih.gov However, alongside this well-established pathway, the conjugated diene system in the B-ring of 7-DHC makes it highly susceptible to photo-oxidation, leading to the formation of a diverse array of oxygenated derivatives known as oxysterols. nih.gov
While the majority of research has centered on the parent molecule, 7-dehydrocholesterol, the principles of its photo-oxidation can be extended to its esters, such as 7-dehydrocholesterol benzoate (B1203000). The primary site of photochemical activity is the cholesta-5,7-diene moiety. The benzoate group at the C-3 position is electronically distant and not the primary chromophore for the UV radiation that initiates these reactions. Therefore, the pattern of oxysterol formation from 7-dehydrocholesterol benzoate is expected to mirror that of 7-DHC, yielding the corresponding benzoate esters of the resulting oxysterols.
Research has demonstrated that 7-DHC is significantly more prone to oxidation than cholesterol. nih.govnih.gov This heightened reactivity is attributed to the conjugated double bond system (C5-C6 and C7-C8), which makes the allylic hydrogens more susceptible to abstraction. nih.gov This leads to the formation of a complex mixture of primary oxysterol products, including hydroperoxides, cyclic peroxides, epoxides, and alcohols. nih.gov
The mechanism for the formation of these oxysterols is complex. Studies involving free radical chain oxidation, which can be initiated photochemically, suggest a mechanism involving the abstraction of hydrogen atoms from the allylic positions at C-9 and/or C-14. This initial step generates a pentadienyl radical intermediate that then reacts with molecular oxygen, propagating a chain reaction that results in numerous oxysterol products. nih.gov A systematic study of the free radical oxidation of 7-DHC led to the isolation and characterization of over a dozen different oxysterols. nih.gov
The table below summarizes some of the key oxysterols that have been identified following the oxidation of 7-dehydrocholesterol. It is anticipated that the photo-oxidation of this compound would produce the 3-benzoate ester derivatives of these compounds.
| Identified 7-DHC Oxidation Product Class | Specific Examples | Reference |
|---|---|---|
| Epoxides | 5α,6α-epoxycholest-7-en-3β-ol | researchgate.net |
| Triols | 7-cholesten-3β,5α,6β-triol | researchgate.net |
| Keto-diols | 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | researchgate.net |
| Hydroperoxides | Various hydroperoxide isomers | nih.gov |
| Cyclic Peroxides | Various cyclic peroxide isomers | nih.gov |
The photochemical generation of these oxysterols is a competing process with the canonical vitamin D3 synthesis pathway. The irradiation of 7-DHC with UV light, particularly UVB, cleaves the 9,10-bond to form previtamin D3. google.com However, overexposure or the presence of photosensitizers can favor the formation of oxidation products as well as other photoproducts like lumisterol and tachysterol. nih.gov The efficiency of these competing reactions can be influenced by the reaction environment, such as the solvent or whether the reaction occurs within a lipid bilayer. nih.gov
Studies comparing the oxidation rates of sterols in liposomes have provided quantitative evidence of 7-DHC's high reactivity. This data underscores the molecule's intrinsic susceptibility to oxidative transformation upon initiation by free radicals, which can be generated photochemically.
| Sterol in Liposome | Relative Oxidation Rate | Experimental Context | Reference |
|---|---|---|---|
| Cholesterol | Baseline | Liposomes containing the specified sterol were incubated with a free radical generator (AMPA), and the consumption of dissolved O₂ was measured over time. | nih.gov |
| 7-Dehydrocholesterol | Significantly Faster |
Furthermore, the choice of UV wavelength has a critical impact on the products formed from 7-DHC. Research aimed at optimizing vitamin D3 production has systematically studied these parameters.
| UV Wavelength | Relative Vitamin D3 Yield | Experimental Conditions | Reference |
|---|---|---|---|
| 254 nm (UVC) | 2.20 ± 0.24 µg/mL | An ethanol (B145695) solution of 7-DHC was irradiated for 30 minutes at room temperature, and the resulting Vitamin D3 was quantified. | nih.gov |
| 312 nm (UVB) | 4.14 ± 0.08 µg/mL |
Biological and Pathophysiological Implications of 7 Dehydrocholesterol and Its Oxysterols
Smith-Lemli-Opitz Syndrome (SLOS) as a Model for 7-Dehydrocholesterol (B119134) Accumulation
Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive genetic disorder that serves as a primary human model for the consequences of 7-DHC accumulation. researchgate.netnih.gov The syndrome is caused by mutations in the DHCR7 gene, which codes for the enzyme 7-dehydrocholesterol reductase. wikipedia.org This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the reduction of the C7-C8 double bond in 7-DHC to form cholesterol. nih.govfrontiersin.org
A deficiency in DHCR7 activity leads to a characteristic biochemical phenotype: markedly elevated levels of 7-DHC and its isomer, 8-dehydrocholesterol, in the blood and tissues, coupled with low to normal levels of cholesterol. researchgate.netnih.gov The clinical presentation of SLOS is a wide spectrum, ranging from severe, often lethal, congenital malformations to milder forms with intellectual disability and behavioral issues. wikipedia.org The pathophysiology is complex, with abnormalities attributed to both the deficiency of cholesterol, a vital component of cell membranes and a precursor to steroid hormones and bile acids, and the toxic effects of the accumulating 7-DHC and its metabolites. researchgate.netnih.gov
Pathogenic Mechanisms Attributed to Elevated 7-Dehydrocholesterol and Oxysterol Levels
The pathogenicity of SLOS is not solely due to a lack of cholesterol but is significantly driven by the toxicity of elevated 7-DHC and its derivatives. 7-DHC is structurally distinct from cholesterol due to a conjugated double bond system in its B-ring, which makes it the most reactive lipid known towards free radical oxidation. researchgate.netmdpi.com This high reactivity leads to the spontaneous and enzymatic formation of a diverse array of oxidized derivatives known as oxysterols. mdpi.comelifesciences.orgnih.gov
These 7-DHC-derived oxysterols are highly cytotoxic and are considered key contributors to the disease's pathology. researchgate.net One particularly studied oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been identified as a biomarker for 7-DHC oxidation and is found at high levels in SLOS patient cells and mouse models. elifesciences.orgnih.gov The accumulation of these reactive compounds disrupts fundamental cellular processes, including the critical Sonic hedgehog (Shh) signaling pathway, which relies on cholesterol for proper function and is essential during embryonic development. researchgate.net The combined effect of cholesterol insufficiency and the buildup of toxic precursors and their metabolites underlies the severe developmental anomalies seen in SLOS.
Impact of 7-Dehydrocholesterol-Derived Oxysterols on Cellular Processes (e.g., Neurogenesis, Cell Viability, Gene Expression)
The neurodevelopmental defects in SLOS are a major aspect of its pathology, and research points to 7-DHC-derived oxysterols as significant culprits. These oxysterols have been shown to be toxic to neuronal cells, reduce cell viability, and alter the expression of genes involved in lipid biosynthesis and cell proliferation. elifesciences.orgnih.govnih.gov
Studies using mouse and human neural precursor cells have revealed that the loss of DHCR7 function, or direct exposure to the oxysterol DHCEO, leads to premature neurogenesis. elifesciences.orgnih.gov This untimely differentiation depletes the pool of cortical neural precursors, ultimately resulting in a thinner cerebral cortex and abnormal cortical layering. elifesciences.orgnih.gov The mechanism for this disruption involves the aberrant activation of specific signaling pathways. DHCEO has been found to initiate crosstalk between the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB, hyperactivating the downstream MEK-ERK-C/EBP signaling cascade that pushes neural precursors out of their proliferative state and into differentiation too early. elifesciences.orgnih.govnih.gov This highlights a direct molecular link between the accumulated oxysterols and the severe neurological phenotypes observed in SLOS.
Oxidative Stress Induction by 7-Dehydrocholesterol and its Oxidative Metabolites in Biological Systems
The chemical structure of 7-DHC makes it exceptionally susceptible to free radical-mediated oxidation. Research has established that its propagation rate constant for oxidation is significantly higher than that of other lipids, including arachidonic acid and docosahexaenoic acid (DHA). mdpi.comnih.gov This intrinsic reactivity means that in the high-concentration environment of SLOS, 7-DHC becomes a major source of oxidative stress. nih.govunina.it
The accumulation of 7-DHC in tissues leads to the formation of numerous detrimental oxysterols, which are themselves markers and mediators of oxidative damage. nih.govnih.gov The presence of these compounds, such as DHCEO, confirms that significant oxidative stress is an ongoing process in SLOS. nih.gov This state of heightened oxidative stress is believed to contribute to the broad cytotoxicity and cellular dysfunction seen in the syndrome. Consequently, antioxidant therapies that aim to suppress the formation of these 7-DHC-derived metabolites are being explored as a potential strategy to mitigate some of the pathological effects of the disease. nih.govmdpi.comnih.gov
Research on 7-Dehydrocholesterol as a Precursor to Ecdysones in Insects
In contrast to vertebrates, insects are sterol auxotrophs, meaning they cannot synthesize cholesterol de novo and must obtain it from their diet. nih.gov In insects, dietary sterols, primarily cholesterol, are the essential starting material for the biosynthesis of ecdysteroids, a class of steroid hormones that govern critical developmental processes like molting and metamorphosis. nih.govnih.gov
The conversion of cholesterol to 7-dehydrocholesterol is a crucial, conserved step in the ecdysone (B1671078) biosynthetic pathway. nih.gov This reaction is catalyzed by a Rieske oxygenase enzyme known as Neverland. nih.govnih.gov Following its formation, 7-DHC enters a series of reactions, collectively termed the "Black Box," which are not yet fully characterized but ultimately yield the prohormone ecdysone. nih.govresearchgate.net Ecdysone is then converted in peripheral tissues to its active form, 20-hydroxyecdysone (B1671079) (20E). nih.gov Research using radiolabeled substrates has confirmed the direct incorporation of 7-DHC into ecdysteroids, solidifying its role as an indispensable intermediate in insect steroid hormone production. manchester.ac.uk
Membrane Dynamics and Structural Alterations Induced by 7-Dehydrocholesterol in Lipid Bilayers
Given that a primary role of cholesterol is to modulate the biophysical properties of cellular membranes, a key question in SLOS pathology is how its replacement with 7-DHC affects membrane structure and function. Research shows that 7-DHC can, to a large extent, substitute for cholesterol in the formation of specialized membrane microdomains known as lipid rafts. nova.edu
Molecular dynamics simulations have indicated that 7-DHC and cholesterol possess a virtually identical capacity to induce condensation and order in phospholipid bilayers. nih.govresearchgate.net However, more detailed structural studies reveal subtle but significant differences. X-ray diffraction analysis shows that while cholesterol resides near the glycerol (B35011) backbone-hydrocarbon core interface, 7-DHC intercalates deeper into the hydrocarbon core of the membrane. nih.gov This deeper positioning leads to several structural changes:
An increase in intermolecular packing within the membrane core. nih.gov
These alterations in the biophysical environment of the membrane can have significant consequences for the function of integral membrane proteins. For example, the function of the BKCa potassium channel, which modulates cell signaling, was found to be impaired in SLOS fibroblast membranes, consistent with the hypothesis that the altered sterol composition disrupts the function of proteins residing within caveolae and lipid rafts. nih.gov
Data Tables
Table 1: Key Compounds and Their Roles This table is interactive. Click on headers to sort.
| Compound Name | Primary Role/Significance |
|---|---|
| 7-Dehydrocholesterol (7-DHC) | Cholesterol precursor; accumulates in SLOS; precursor to Vitamin D3 and insect ecdysones. nih.govnih.gov |
| Cholesterol | Essential structural component of animal cell membranes; precursor to steroid hormones and bile acids. nih.gov |
| 7-Dehydrocholesterol benzoate (B1203000) | A synthetic intermediate used in the laboratory preparation of 7-Dehydrocholesterol. |
| 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | A major cytotoxic oxysterol derived from 7-DHC oxidation; biomarker for SLOS; disrupts neurogenesis. elifesciences.orgnih.gov |
| Ecdysone | Insect molting prohormone synthesized from cholesterol via 7-DHC. nih.gov |
| 20-Hydroxyecdysone (20E) | The active form of the insect molting hormone. nih.gov |
| 8-Dehydrocholesterol | Isomer of 7-DHC that also accumulates in Smith-Lemli-Opitz Syndrome. cambridge.org |
Table 2: Summary of 7-DHC Effects on Biological Systems This table is interactive. Click on headers to sort.
| System/Process | Observed Effect of Elevated 7-DHC / Oxysterols | Key Findings / Mechanism |
|---|---|---|
| Human Neurogenesis (SLOS Model) | Premature differentiation of neural precursors | Oxysterol (DHCEO) activates Glucocorticoid Receptor (GR) and TrkB signaling, depleting the neural stem cell pool. elifesciences.orgnih.gov |
| Cellular Viability | Reduced cell viability, cytotoxicity | 7-DHC-derived oxysterols are toxic to neuronal and other cell types. elifesciences.orgnih.gov |
| Gene Expression | Altered expression of genes for lipid synthesis and proliferation | Oxysterols trigger changes in gene expression similar to those seen in Dhcr7-deficient cells. nih.gov |
| Oxidative Stress | Increased production of reactive oxygen species | 7-DHC is highly susceptible to free radical oxidation, leading to a cascade of damaging byproducts. mdpi.comnih.gov |
| Insect Development | Essential for molting and metamorphosis | 7-DHC is a mandatory intermediate in the biosynthesis of the steroid hormone ecdysone from dietary cholesterol. nih.gov |
| Membrane Structure | Altered bilayer thickness and packing | 7-DHC intercalates deeper into the membrane than cholesterol, reducing membrane width and affecting protein function. nih.gov |
Advanced Analytical and Spectroscopic Characterization of 7 Dehydrocholesterol Benzoate and Its Metabolites in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the separation of 7-Dehydrocholesterol (B119134) benzoate (B1203000) from complex biological matrices and for its precise quantification. The choice of technique is dictated by the required sensitivity, selectivity, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of sterol benzoates. The separation is typically achieved on a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity.
Research findings have demonstrated the successful separation of various sterol benzoates using HPLC. For instance, a mixture of methanol (B129727) and acetonitrile (B52724) is often employed as the mobile phase at a consistent flow rate to ensure reproducible separation. mcmaster.ca The detection of 7-Dehydrocholesterol benzoate is facilitated by its chromophoric nature, with the conjugated diene system in the B-ring of the sterol and the benzoate group contributing to its UV absorbance. A simple and sensitive method for analyzing mixtures of sterols, including 7-dehydrocholesterol, involves their conversion with cholesterol oxidase followed by HPLC analysis with UV detection at 240 nm. nih.govsemanticscholar.org In the context of process monitoring during the synthesis of 7-dehydrocholesterol, HPLC with a UV detector set at 205 nm has been utilized to determine the content of the compound. google.com Furthermore, a two-step HPLC system has been developed for the determination of free and esterified 7-dehydrocholesterol in biological samples, highlighting the versatility of this technique. nih.gov The retention time of an aromatized impurity during the synthesis of 7-dehydrocholesterol from its acetate (B1210297) has been reported to be 10.5 minutes under specific HPLC conditions. google.com
| Parameter | Value | Source |
| Column | C18 reversed-phase (3 µm, 75 x 4.6 mm) | mcmaster.ca |
| Mobile Phase | Methanol:Acetonitrile (1:1, v/v) | mcmaster.ca |
| Flow Rate | 1.0 mL/min | mcmaster.ca |
| Detection Wavelength | 240 nm | nih.govsemanticscholar.org |
| Alternative Detection | 205 nm | google.com |
| Quantification Limit | As low as 10 pmoles of sterol | mcmaster.ca |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Sterols
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile sterols like this compound, derivatization is a necessary step to increase their volatility and improve chromatographic performance. Silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a common derivatization method for sterols.
The analysis of TMS-derivatized 7-DHC by GC-MS provides a characteristic fragmentation pattern that is crucial for its identification. researchgate.net The mass spectrum of the TMS derivative of 7-dehydrocholesterol shows specific fragment ions that aid in its structural elucidation. researchgate.net It is important to note that GC-MS alone may have limitations in distinguishing between sterol isomers with very similar retention times and fragmentation patterns. sigmaaldrich.com Therefore, combining GC data with other chromatographic or spectroscopic information is often necessary for unambiguous identification.
| Derivatization Reagent | Analyte | Key Fragmentation Ions (m/z) | Source |
| Trimethylsilyl (TMS) | 7-Dehydrocholesterol | Characteristic fragments of the TMS derivative | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the highly sensitive and selective quantification of sterols and their metabolites in complex biological matrices. nih.govnih.gov This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.
To enhance the ionization efficiency of 7-DHC and its benzoate ester, derivatization is often employed. For example, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) reacts with the conjugated diene system of 7-DHC in a Diels-Alder cycloaddition, resulting in a derivative that is readily ionized by electrospray ionization (ESI). nih.govnih.gov This derivatization strategy significantly improves the sensitivity of the assay. nih.gov
In an LC-MS/MS method for 7-DHC, the precursor-to-product ion transition of m/z 560.6 > 365.5 for the PTAD-derivatized 7-DHC is monitored in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity. nih.gov The method can achieve a lower limit of quantification of 1.6 µg/g in skin samples. nih.gov LC-MS/MS has also been successfully applied to the analysis of 7-DHC metabolites, such as its oxidation products. nih.gov
| Parameter | Value | Source |
| Derivatization Reagent | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | nih.govnih.gov |
| Ionization Mode | Positive Ion Electrospray (ESI) | nih.gov |
| MS/MS Transition (7-DHC-PTAD) | m/z 560.6 → 365.5 | nih.govscispace.com |
| Lower Limit of Quantification | 1.6 µg/g (in skin) | nih.gov |
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are vital for the structural elucidation of this compound and its metabolites, as well as for their quantitative analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for the detection and quantification of compounds containing chromophores. 7-Dehydrocholesterol and its benzoate ester possess a characteristic UV absorption spectrum due to the conjugated diene system (C5=C6-C7=C8) in the B-ring of the steroid nucleus.
| Compound | Solvent | Absorption Maxima (λmax) | Source |
| 7-Dehydrocholesterol | Hexane | 271 nm, 282 nm, 294 nm | nih.gov |
| 7-Dehydrocholesterol | Ethanol (B145695) | ~275 nm, 282 nm | researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including sterols and their derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.
While specific NMR data for this compound is not extensively published, detailed assignments for the closely related cholesteryl benzoate have been reported. nih.gov The complete ¹H NMR spectrum of cholesteryl benzoate has been assigned using high-field NMR (750 MHz) and iterative full spin analysis. nih.gov This information serves as a valuable reference for interpreting the NMR spectra of this compound, as the primary differences would arise from the signals of the protons and carbons in the B-ring due to the presence of the conjugated diene system. A patent application provides ¹H-NMR and ¹³C-NMR spectra for an aromatization impurity of a 7-dehydrocholesterol derivative, which can be useful for comparative purposes. google.com
Mass Spectrometry (MS) Techniques (beyond GC-MS/LC-MS)
While Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are foundational, more advanced MS techniques offer enhanced sensitivity and specificity for the analysis of 7-DHC and its oxysterol metabolites. These sterols are notoriously difficult to ionize, which has spurred the development of specialized approaches. nih.gov
Tandem Mass Spectrometry (MS/MS): This technique, often coupled with liquid chromatography (LC-MS/MS), is considered a gold standard for its high sensitivity and specificity. amegroups.org It involves multiple stages of mass analysis, which helps to eliminate background noise and accurately identify and quantify analytes, even in complex biological matrices like skin or plasma. nih.govamegroups.org Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often essential to improve the ionization of 7-DHC, making it more amenable to analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govnih.gov The PTAD adduct of 7-DHC shows a strong signal and characteristic fragmentation patterns, allowing for detection at the picogram level. nih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide very high mass accuracy and resolving power. nih.govresearchgate.net This allows for the confident identification of compounds based on their exact mass, reducing ambiguity. UPLC-Orbitrap-HRMS methods have been developed for the simultaneous quantification of multiple sterols, including 7-DHC and its metabolites, from a single sample. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation by differentiating ions based on their size, shape, and charge. IM-MS can separate sterol isomers that may be difficult to resolve by chromatography alone. bohrium.com It has been successfully used in conjunction with sputtered silver matrix-assisted laser desorption/ionization (MALDI) to profile and image the distribution of cholesterol and 7-DHC directly in cells, which is particularly valuable for studying disorders of cholesterol biosynthesis. bohrium.comscienceopen.com
Specialized Ionization Techniques:
Atmospheric Pressure Chemical Ionization (APCI): APCI is often favored over ESI for sterol analysis as it can provide better ionization efficiency and more consistent ion formation, typically yielding [M+H-H₂O]⁺ ions. acs.org UPLC-APCI-MS/MS methods have been developed for the simultaneous determination of 7-DHC and various oxysterols without the need for derivatization. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI, especially when combined with silver nanoparticles (sputtered silver MALDI), has emerged as a powerful tool for the direct analysis and imaging of 7-DHC in tissues and cells. bohrium.comscienceopen.com The silver ions coordinate with the sterols, enhancing their ionization and allowing for sensitive detection. bohrium.com
Immunoassay Techniques for 7-Dehydrocholesterol Quantification (e.g., ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) kits are commercially available for the quantitative measurement of 7-DHC in a variety of biological samples, including serum, plasma, tissue homogenates, and cell culture supernatants. mybiosource.comabbexa.com These assays provide a high-throughput and relatively cost-effective alternative to mass spectrometry-based methods.
The most common format for 7-DHC ELISA is the competitive inhibition enzyme immunoassay . mybiosource.commybiosource.com The principle of this assay is as follows:
A microplate is pre-coated with a monoclonal antibody specific to 7-DHC.
The sample (containing unlabeled 7-DHC) and a known amount of biotin-labeled 7-DHC are added to the wells.
The unlabeled 7-DHC in the sample competes with the biotin-labeled 7-DHC for binding to the pre-coated antibody.
After an incubation period, any unbound material is washed away.
Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin-labeled 7-DHC that is attached to the antibody.
Following another wash, a substrate solution (like TMB) is added. The HRP enzyme catalyzes a color change.
The intensity of the color developed is inversely proportional to the concentration of 7-DHC in the original sample. abbexa.com A standard curve is generated using known concentrations of 7-DHC to allow for the quantification of the analyte in the unknown samples. abbexa.com
While ELISA kits offer convenience, it is important to note that their specificity can be a limitation compared to mass spectrometry. There may be cross-reactivity with other structurally similar sterols. mybiosource.commybiosource.com Therefore, results from immunoassays should be interpreted with caution and may require confirmation by a more specific method like LC-MS/MS, especially in a clinical or diagnostic research setting.
| Assay Parameter | Typical Characteristics of Commercial 7-DHC ELISA Kits | References |
|---|---|---|
| Assay Type | Competitive Inhibition ELISA | mybiosource.commybiosource.com |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernatants | abbexa.commybiosource.com |
| Detection Range | Typically in the ng/mL range (e.g., 2.47-200 ng/mL) | mybiosource.commybiosource.com |
| Sensitivity | Often less than 1 ng/mL | mybiosource.com |
| Specificity | High specificity for 7-DHC is claimed, with minimal cross-reactivity with analogues. | mybiosource.commybiosource.com |
Colorimetric Assays for Research Screening Applications
Colorimetric assays offer a simple and rapid method for the detection and screening of 7-DHC, particularly in the context of research for conditions like Smith-Lemli-Opitz syndrome (SLOS), which is characterized by elevated 7-DHC levels. nih.gov The most well-known colorimetric method is the Liebermann-Burchard (L-B) reaction . nih.govwikipedia.org
The L-B test involves reacting the sterol with a mixture of acetic anhydride (B1165640) and concentrated sulfuric acid. wikipedia.orgmerriam-webster.com While cholesterol produces a characteristic green or green-blue color, 7-DHC and its esters yield a distinct and transient pink color (with an absorbance maximum around 510 nm) that quickly transitions to a blue color (absorbance maximum at 620 nm). nih.gov This differential color development allows for the specific detection of elevated 7-DHC in the presence of cholesterol. nih.gov
Research has shown that this colorimetric assay can successfully identify blood samples from individuals with SLOS. nih.gov However, the transient nature of the initial pink color requires rapid and consistent mixing of reagents and immediate detection, which can be a limitation for sporadic use. nih.gov Despite this, the L-B reaction provides a basis for the development of simple, automated tests for large-scale screening applications. nih.gov
It is important to recognize that other sterol intermediates in the cholesterol biosynthesis pathway can also react in colorimetric assays, potentially leading to inaccuracies if cholesterol is not the sole sterol present. nih.gov For instance, lanosterol (B1674476) produces a chromogen with a unique absorption maximum in the L-B reaction, which could be used as a qualitative test for its presence. nih.gov
| Sterol | Color Response in Liebermann-Burchard Reaction | References |
|---|---|---|
| 7-Dehydrocholesterol | Initial transient pink color, followed by a blue color. | nih.gov |
| Cholesterol | Purplish/pink, progressing to light green and then dark green. | wikipedia.org |
| Lanosterol | Forms a chromogen with a sharp absorption peak at 450 nm. | nih.gov |
Development of Isotope Dilution Mass Spectrometry for Precise Quantification of 7-Dehydrocholesterol and Oxysterols
Isotope Dilution Mass Spectrometry (ID-MS) is the reference method for the highly accurate and precise quantification of sterols, including 7-DHC and its oxysterol metabolites. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled 7-DHC) to the sample at the beginning of the analytical process. nih.govnih.gov
The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label. It co-elutes with the analyte during chromatography and is detected simultaneously by the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard, highly accurate quantification can be achieved. nih.gov This approach effectively corrects for any sample loss during extraction, purification, and derivatization, as well as for variations in ionization efficiency in the mass spectrometer. nih.govnih.gov
ID-MS methods, typically using GC-MS or LC-MS/MS, have been developed and validated for the quantification of 7-DHC and a wide range of oxysterols in various biological matrices, including plasma, tissues, and cells. nih.govnih.govresearchgate.net These methods are crucial for research into the pathophysiology of diseases involving altered sterol metabolism, providing the precision needed to detect subtle but significant changes in sterol concentrations. nih.govnih.gov The use of stable isotope-labeled standards for each compound of interest allows for proper quantification and correction for recovery and matrix effects, leading to highly reliable results. nih.gov
Experimental Models and Research Methodologies in 7 Dehydrocholesterol Benzoate and 7 Dehydrocholesterol Research
In Vitro Cellular Models for Sterol Metabolism Studies
A diverse array of cultured cells serves as fundamental tools for dissecting the cellular and molecular functions of 7-DHC.
Fibroblasts: Skin fibroblasts from individuals with Smith-Lemli-Opitz syndrome are a cornerstone for studying the consequences of impaired 7-DHC metabolism. stemcell.comoup.com These cells exhibit the characteristic biochemical phenotype of SLOS, with deficient conversion of 7-DHC to cholesterol. oup.com Research on SLOS fibroblasts has demonstrated that the accumulation of 7-DHC can act as a feedback inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. stemcell.com Furthermore, studies on SLOS patient-derived fibroblasts have shown that antioxidants like vitamin E can inhibit the formation of cytotoxic 7-DHC-derived oxysterols. researchgate.net
Keratinocytes: As the primary cells of the epidermis, keratinocytes are central to vitamin D3 synthesis, where 7-DHC is the direct precursor. editxor.com Human epidermal keratinocytes (HEKa) are used to study the regulation of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme that converts 7-DHC to cholesterol. researchgate.netmarshallplan.at Studies have shown that vitamin D3 can rapidly decrease DHCR7 activity in these cells, suggesting a local feedback mechanism. researchgate.netmarshallplan.at Keratinocytes are also utilized in ex vivo models to demonstrate the conversion of 7-DHC to 7-dehydropregnenolone (7-DHP), highlighting a novel steroidogenic pathway in the skin. nih.gov
Neuroblastoma Cells: Neuroblastoma cell lines, such as Neuro2a, are valuable for investigating the neurological aspects of impaired 7-DHC metabolism, which are prominent in SLOS. sciencealert.com Dhcr7-deficient Neuro2a cells have been developed as a cellular model for SLOS, exhibiting the accumulation of 7-DHC. sciencealert.com These models have been instrumental in demonstrating the cytotoxicity of 7-DHC-derived oxysterols and their role in reducing cell viability, proliferation, and inducing differentiation. sciencealert.com
| Cell Type | Application in 7-DHC Research | Key Findings |
| Fibroblasts (SLOS patient-derived) | Modeling Smith-Lemli-Opitz syndrome, studying feedback regulation of cholesterol synthesis. | Accumulated 7-DHC inhibits HMG-CoA reductase. stemcell.com |
| Keratinocytes (HEKa) | Investigating vitamin D3 synthesis and regulation of DHCR7. | Vitamin D3 can suppress DHCR7 activity. researchgate.netmarshallplan.at |
| Neuroblastoma Cells (Neuro2a) | Studying neurotoxic effects of 7-DHC accumulation. | 7-DHC-derived oxysterols reduce cell viability and induce differentiation. sciencealert.com |
In Vivo Animal Models
Animal models are indispensable for understanding the systemic and developmental consequences of altered 7-DHC metabolism.
Dhcr7-deficient Mice: Mouse models with a null mutation in the Dhcr7 gene faithfully replicate the biochemical defects of SLOS, including significantly reduced cholesterol and massively elevated 7-DHC levels. rupress.org These mice, while often not viable postnatally, provide a window into the severe developmental consequences of cholesterol deficiency and 7-DHC accumulation. rupress.org Hypomorphic SLOS mouse models, with mutations corresponding to those found in human patients (e.g., DHCR7^T93M^), are viable and exhibit phenotypes such as syndactyly and central nervous system abnormalities, allowing for the study of postnatal development and therapeutic interventions. researchgate.net
SLOS Animal Models (Rat): A pharmacological rat model of SLOS can be created by treating animals with AY9944, an inhibitor of DHCR7. mdpi.com This model has been crucial for studying specific pathologies associated with SLOS, such as retinal degeneration, which is linked to the profound elevation of the 7-DHC to cholesterol ratio in the retina. mdpi.com
Ex Vivo Tissue Culture Experiments
Ex vivo experiments bridge the gap between in vitro and in vivo studies, allowing for the investigation of tissue-specific metabolism in a controlled environment.
Adrenal Glands: Ex vivo incubation of adrenal glands from various species, including rats and pigs, has revealed a rapid, time- and dose-dependent metabolism of 7-DHC. norwichresearchpark.com These studies identified the production of 7-dehydropregnenolone (7-DHP) and other 5,7-diene steroids, defining a novel steroidogenic pathway initiated by the action of P450scc on 7-DHC. norwichresearchpark.com
Skin Homogenates: Experiments using skin homogenates and skin mitochondria have demonstrated the local capacity of the skin to convert 7-DHC to 7-DHP. norwichresearchpark.comsmithlemliopitz.org These findings, coupled with the expression of the P450scc system in the skin, suggest that the skin is a site of active steroidogenesis involving 7-DHC. smithlemliopitz.org
Molecular Biology Techniques for Gene and Protein Expression Analysis
Standard molecular biology techniques are essential for quantifying the expression of genes and proteins involved in 7-DHC metabolism.
RT-PCR and qPCR: Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are widely used to measure the mRNA expression levels of DHCR7. For instance, RT-PCR has been used to confirm the absence of Dhcr7 mRNA in knockout mouse models and to analyze its expression during cortical development. medjournal360.comisaaa.orgbiorxiv.org qPCR provides a more precise quantification of gene expression, as seen in studies analyzing DHCR7 expression in response to various treatments or in different disease states. isaaa.orgresearchgate.net
Western Blot: Western blotting is the standard method for detecting and quantifying specific proteins. It has been used extensively to analyze the expression of the DHCR7 protein in various cell and tissue lysates, including transfected cells overexpressing the protein, knockout mouse tissues, and different cancer cell lines. isaaa.orgbiorxiv.orgresearchgate.net This technique allows researchers to confirm the successful knockout or overexpression of the gene and to correlate protein levels with cellular phenotypes.
Application of Genetic Engineering Techniques in 7-Dehydrocholesterol Synthesis Research
Genetic engineering, particularly CRISPR/Cas9 technology, has revolutionized the study of 7-DHC by enabling precise gene editing.
CRISPR/Cas9: The CRISPR/Cas9 system has been employed to create knockout models for the DHCR7 gene in various organisms and cell lines, including human cells and the plant pathogen Phytophthora capsici. marshallplan.atnorwichresearchpark.com This allows for the direct investigation of the functional consequences of DHCR7 loss and the resultant accumulation of 7-DHC. For example, CRISPR/Cas9-mediated knockout of DHCR7 in human cell lines is used to create models for studying SLOS and for screening potential therapeutic compounds. researchgate.net In agriculture, CRISPR has been used to turn off the enzyme that converts 7-DHC to other molecules in tomatoes, leading to an accumulation of provitamin D3 in the fruit. rupress.orgmdpi.commedjournal360.com CRISPR interference (CRISPRi) has also been utilized to dynamically inhibit competitive metabolic pathways in engineered yeast, thereby optimizing the production of 7-DHC for industrial applications.
Assessment of Biological Activities of 7-Dehydrocholesterol-Derived Compounds in Cellular Assays
A variety of cellular assays are used to determine the biological impact of 7-DHC and its derivatives on cell health and function.
Cell Viability: Assays such as the MTT assay and those using fluorescent dyes like Sytox Orange are employed to quantify the effects of 7-DHC-derived compounds on cell survival. sciencealert.comnorwichresearchpark.com Studies have shown that certain 7-DHC oxysterols can reduce cell viability in a dose- and time-dependent manner, with some compounds exhibiting toxicity at sub-micromolar concentrations. sciencealert.com
Cell Proliferation: The impact of 7-DHC and its metabolites on cell growth is often measured using [³H]-thymidine incorporation assays or by direct cell counting. norwichresearchpark.com For example, 7-DHP has been shown to inhibit the proliferation of epidermal keratinocytes. nih.govnorwichresearchpark.com Conversely, in some cancer cell lines, such as melanoma, 7-DHC itself has been found to significantly inhibit proliferation.
Cell Differentiation: The influence of these compounds on cellular differentiation is assessed by observing morphological changes and by analyzing the expression of differentiation-specific markers. In Neuro2a cells, treatment with a mixture of 7-DHC oxysterols has been shown to induce differentiation, as evidenced by changes in cell morphology and the expression of neuronal markers. sciencealert.com
| Assay Type | Purpose | Example Finding |
| Cell Viability (MTT, Sytox Orange) | To measure cell survival after exposure to 7-DHC derivatives. | 7-DHC-derived oxysterols can be cytotoxic to neuroblastoma cells. sciencealert.com |
| Cell Proliferation ([³H]-thymidine incorporation) | To assess the effect on cell division. | 7-DHP inhibits keratinocyte proliferation. nih.govnorwichresearchpark.com |
| Cell Differentiation (Immunostaining) | To evaluate the induction of specialized cell types. | 7-DHC oxysterols induce differentiation in Neuro2a cells. sciencealert.com |
Future Directions and Emerging Research Avenues for 7 Dehydrocholesterol Benzoate Research
Elucidation of Novel Metabolic Pathways for 7-Dehydrocholesterol (B119134) Derivatives in Diverse Biological Systems
The classical view of 7-DHC metabolism is centered on its conversion to cholesterol via the enzyme 7-dehydrocholesterol reductase (DHCR7) and its photochemical transformation into vitamin D3. wikipedia.org However, recent studies have unveiled alternative metabolic routes. A novel steroidogenic pathway has been identified where the cytochrome P450 side-chain cleavage enzyme, P450scc (CYP11A1), metabolizes 7-DHC. plos.orgnih.govnih.gov This pathway proceeds through sequential hydroxylation steps to produce intermediates like 22-hydroxy-7-DHC and 20,22-dihydroxy-7-DHC, ultimately leading to the formation of 7-dehydropregnenolone (7DHP). plos.orgtandfonline.com The efficiency of 7-DHC conversion to 7DHP is comparable to that of cholesterol to pregnenolone. plos.orgnih.gov This discovery suggests that 7-DHC can initiate a new branch of steroidogenesis, producing steroids with an unsaturated B ring. plos.org
These novel 5,7-dienal intermediates can be further metabolized by other steroidogenic enzymes. plos.orgtandfonline.com In the skin, these locally synthesized or circulatory-delivered 5,7-steroidal dienes can undergo UVB-induced transformation into vitamin D3-like derivatives with biological activity. nih.govnih.gov For example, 7DHP and its photoderivative, 20-oxopregnacalciferol, have been shown to inhibit the proliferation of skin cells. plos.org
Furthermore, other enzymatic modifications of 7-DHC are being explored. The enzyme CYP7A1, for instance, can oxidize 7-DHC to 7-ketocholesterol (B24107). researchgate.netnih.gov The existence of these alternative pathways highlights a previously underappreciated diversity in 7-DHC metabolism that extends beyond the cholesterol and vitamin D3 axes. Future research will likely focus on fully characterizing these pathways and identifying the resultant bioactive molecules in various biological contexts.
Advanced Understanding of 7-Dehydrocholesterol's Role in Membrane Biophysics and Complex Cell Signaling Networks
The accumulation of 7-DHC, as seen in the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), has significant consequences for the biophysical properties of cellular membranes. nih.gov SLOS is caused by mutations in the DHCR7 gene, leading to elevated 7-DHC and reduced cholesterol levels. nih.govwikipedia.orgfrontiersin.orgfrontiersin.org Although structurally similar to cholesterol, 7-DHC has distinct effects on membrane organization and function.
Molecular dynamics simulations have indicated that 7-DHC and cholesterol have a comparable ability to condense and order lipid bilayers. researchgate.net However, experimental evidence suggests that replacing cholesterol with 7-DHC alters the formation and protein composition of lipid rafts, which are specialized membrane microdomains crucial for cell signaling. nih.govnih.gov While 7-DHC can form detergent-resistant membrane domains, these rafts exhibit an altered protein makeup compared to their cholesterol-containing counterparts. nih.gov In fact, some studies suggest that 7-DHC is unable to effectively replace cholesterol in lipid rafts, leading to increased membrane fluidity. wikipedia.orgnih.gov
These alterations in membrane properties can disrupt the function of membrane-bound proteins and signaling pathways. frontiersin.org For instance, the accumulation of 7-DHC has been linked to defective Hedgehog signaling, a critical pathway in embryonic development. frontiersin.orgpnas.org The 7-DHC derivative 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), which accumulates in SLOS, has been identified as an antagonist of the Hedgehog pathway. pnas.org Future investigations will likely employ advanced biophysical techniques to further dissect the precise impact of 7-DHC and its derivatives on membrane dynamics and the resulting downstream effects on cellular signaling networks.
Development of Innovative Synthetic Routes for Sterol Analogs with Tailored Biological Activities
A key future direction is the development of innovative and efficient synthetic strategies to create a diverse library of sterol analogs with customized biological activities. nih.gov These analogs can serve as powerful tools to probe the biological functions of 7-DHC and its metabolites. By modifying the sterol's side chain or introducing specific functional groups, chemists can design molecules with altered metabolic stability, specific inhibitory properties, or the ability to act as agonists or antagonists for receptors like the liver X receptor. nih.gov For instance, research has shown that a double bond between C22 and C23 in the side chain of certain sterols is crucial for their neurite outgrowth activity. nih.gov The synthesis of such tailored compounds will be invaluable for dissecting structure-activity relationships and for developing potential therapeutic agents. nih.gov
Refinement of Analytical Methodologies for Ultra-Trace Quantification in Complex Biological Matrices
The accurate measurement of 7-DHC and its derivatives in complex biological samples like plasma, tissues, and cells is essential for both research and diagnostics. nih.govelsevierpure.comnih.gov Current standard methods often rely on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net However, the low concentrations of some of these sterols and the complexity of the biological matrix present analytical challenges. elsevierpure.com
To enhance sensitivity and specificity, new analytical techniques are continuously being developed. One promising approach involves the use of derivatizing agents to improve the ionization efficiency of sterols in mass spectrometry. nih.govresearchgate.net For example, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) reacts with the conjugated diene system of 7-DHC in a Diels-Alder cycloaddition, creating a derivative that can be detected with high sensitivity by LC-MS/MS. nih.govresearchgate.net This method has achieved a 1,000-fold improvement in the limit of detection compared to the direct analysis of underivatized 7-DHC. nih.gov
Other advanced techniques include MALDI-ion mobility-mass spectrometry (IM-MS) using sputtered silver nanoparticles for the in situ analysis and imaging of 7-DHC and cholesterol in cells. bohrium.com This allows for the determination of the 7-DHC/cholesterol ratio within single cells, which is particularly relevant for studying disorders like SLOS. bohrium.com Future refinements will likely focus on increasing throughput, minimizing sample preparation, and expanding the range of quantifiable sterol metabolites to build a more comprehensive picture of sterol metabolism. elsevierpure.comnih.gov
| Analytical Technique | Principle of Detection | Application in 7-DHC Research | Future Refinements |
| LC-MS/MS with PTAD Derivatization | Diels-Alder reaction with 7-DHC enhances ionization for mass spectrometry. | Highly sensitive quantification of 7-DHC in plasma and skin biopsies. nih.govresearchgate.net | Application to a wider range of 5,7-diene sterol metabolites. |
| MALDI-IM-MS with Sputtered Silver | Silver ions coordinate with sterols, allowing for ionization and separation by mobility and mass. | In situ profiling and imaging of 7-DHC/cholesterol ratios in cultured cells. bohrium.com | Improvement of spatial resolution for subcellular localization. |
| Comprehensive HPLC-MS | Reverse-phase HPLC separation followed by electrospray ionization and tandem mass spectrometry. | Simultaneous quantification of a broad range of sterols and secosteroids in plasma. nih.govresearchgate.net | Integration of additional sterol classes and automation for high-throughput analysis. |
Therapeutic Strategy Development Informed by 7-Dehydrocholesterol Metabolism in Disease Models
A deeper understanding of 7-DHC metabolism is paving the way for novel therapeutic strategies for various diseases. In SLOS, where 7-DHC accumulates, research has focused on mitigating its toxic effects. nih.gov Given that some common mutations in the DHCR7 gene lead to an unstable and rapidly degraded enzyme, one potential therapeutic avenue is the use of statins to increase the expression of the mutant DHCR7 protein. nih.gov
Beyond SLOS, the modulation of 7-DHC levels is being explored in other contexts. For instance, an accumulation of 7-DHC has been shown to enhance the production of type I interferons in macrophages, which can help clear viral infections. nih.gov This suggests that inhibitors of DHCR7 could be repurposed as potential therapeutics against certain viruses. nih.gov Conversely, in some cancers, an upregulation of 7-DHC may help tumor cells evade a form of cell death known as ferroptosis, suggesting that targeting 7-DHC metabolism could be a viable anti-cancer strategy. uottawa.ca
The discovery of novel bioactive metabolites of 7-DHC, such as 20(OH)D3 and other secosteroids, opens up further therapeutic possibilities. plos.org These compounds have shown anti-proliferative and pro-differentiation effects on leukemia cells and are considered promising candidates for anti-cancer therapy, particularly because some, like 20(OH)D3, exhibit low or no calcemic activity. plos.org The development and use of specific disease models will be crucial for the preclinical evaluation of these emerging therapeutic strategies that are informed by the expanding knowledge of 7-DHC metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
